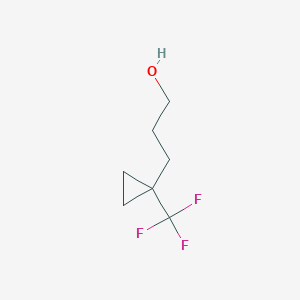
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL is an organic compound with the molecular formula C7H11F3O. It features a cyclopropyl ring substituted with a trifluoromethyl group and a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into an organic molecule using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate . The cyclopropyl ring can be formed through various cyclopropanation reactions, such as the Simmons-Smith reaction or Corey-Chaykovsky reaction .
Industrial Production Methods
Industrial production of 3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL may involve large-scale trifluoromethylation and cyclopropanation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to changes in the activity of enzymes, receptors, or other molecular targets, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylcyclopropane: Contains the trifluoromethyl group but lacks the propanol chain.
3-(Trifluoromethyl)propan-1-OL: Similar structure but lacks the cyclopropyl ring.
Uniqueness
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL is unique due to the combination of a trifluoromethyl group, a cyclopropyl ring, and a propanol chain. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-[1-(trifluoromethyl)cyclopropyl]propan-1-ol |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(3-4-6)2-1-5-11/h11H,1-5H2 |
InChI Key |
ASAKUNSFSVODCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















